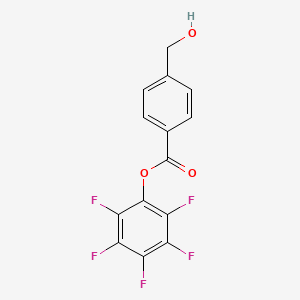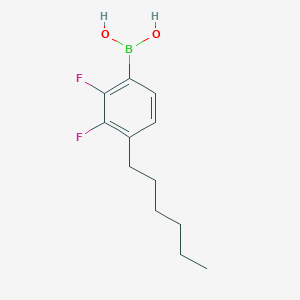
1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one
Vue d'ensemble
Description
1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one is a heterocyclic compound that features a unique structure combining naphthalene, pyridine, and imidazolidinone moieties
Méthodes De Préparation
The synthesis of 1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts to facilitate the process.
Analyse Des Réactions Chimiques
1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one can be compared to other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
What sets this compound apart is its unique combination of naphthalene and pyridine moieties, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H15N3O |
|---|---|
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
1-naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C18H15N3O/c22-18-20(10-11-21(18)17-6-3-9-19-13-17)16-8-7-14-4-1-2-5-15(14)12-16/h1-9,12-13H,10-11H2 |
Clé InChI |
VPMDSBXKDLGEKK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1C2=CC3=CC=CC=C3C=C2)C4=CN=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Furo[3,2-c]pyridine-2-carboxylic acid,4-(hydroxymethyl)-,methyl ester](/img/structure/B8556551.png)



